(1R)-2-Methyl-1-(2-pyridyl)propylamine
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Overview
Description
“(1R)-2-Methyl-1-(2-pyridyl)propylamine” is a chemical compound with the molecular formula C9H14N2 . It contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of pyridine-containing biaryls, such as “this compound”, is a challenging task. Traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation have been developed as solutions for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involving “this compound” are challenging due to the capricious nature of 2-pyridine organometallics and the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular structure, which includes a total of 25 bonds, 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .Scientific Research Applications
Biopolymer Synthesis and Modification
- The chemical modification of biopolymers like xylan demonstrates the potential to create biopolymer ethers and esters with specific properties. Functional groups, the degree of substitution, and the substitution pattern play crucial roles. For instance, methylation of xylan was explored under heterogeneous conditions or with dissolved polymer using methyl halides as reagents, enhancing the biopolymer's accessibility to reagents. These processes result in novel xylan esters, which might find applications in drug delivery due to their ability to form spherical nanoparticles with a size down to 60 nm. Furthermore, cationic xylan derivatives are proposed for applications as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).
Food Chemistry and Toxicology
- The formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a product of reactions involving phenylacetaldehyde and creati(ni)ne, highlight the coordinated contribution of lipid oxidation and Maillard reaction in food processing and storage. The understanding of carbonyl chemistry involving both carbohydrates and lipids in food upon processing or storage sheds light on the formation of food toxicants like PhIP, offering insights into food safety and quality control (Zamora & Hidalgo, 2015).
Molecular Interactions and Stability
- Research on tautomerism of nucleic acid bases, such as purine and pyrimidine, reveals the impact of molecular interactions, like those involving 2-oxo-5-chloro-pyrimidine and 2-hydroxy-5-chloropyrimidine, on the stability of tautomeric forms. The understanding of how molecular interactions influence the stability of tautomers, especially in different environments, can provide valuable insights into molecular biology and the design of nucleic acid-based therapies (Person et al., 1989).
Mechanism of Action
The mechanism of action of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” in chemical reactions involves the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles. This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .
Safety and Hazards
Future Directions
The future directions in the research and application of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” involve the development of more efficient methods for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles. This includes further modifications to the Suzuki–Miyaura coupling, the exploration of alternative nucleophilic reagents, and the advancement of C−H activation techniques .
properties
IUPAC Name |
(1R)-2-methyl-1-pyridin-2-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKQDUXKROXADZ-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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